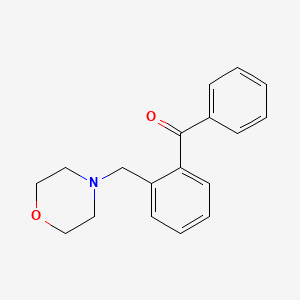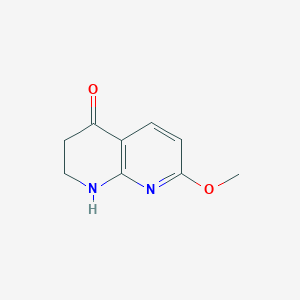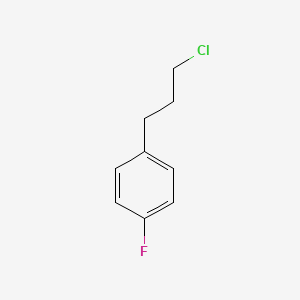
2-(Morpholinomethyl)benzophenone
Overview
Description
2-(Morpholinomethyl)benzophenone is a chemical compound with the molecular formula C18H19NO2 and a molecular weight of 281.35 g/mol . It is also known by its IUPAC name, 2-(4-morpholinylmethyl)phenylmethanone. This compound is characterized by the presence of a morpholine ring attached to a benzophenone structure, which imparts unique chemical and physical properties.
Mechanism of Action
Target of Action
Morpholine derivatives have been known to interact with a variety of biological targets
Mode of Action
It’s known that benzophenone-type photoinitiators, which include 2-(morpholinomethyl)benzophenone, absorb in the uv-c region and generate free radicals . These free radicals can then initiate a polymerization process .
Biochemical Pathways
Benzophenone derivatives are known to participate in free radical reactions . The generated free radicals can then interact with various biochemical pathways.
Pharmacokinetics
Morpholine-containing compounds have been reported to have promising pharmacokinetic and drug-likeness properties .
Result of Action
The generation of free radicals by benzophenone derivatives can lead to various molecular and cellular changes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the generation of free radicals by benzophenone derivatives is dependent on the absorption of UV radiation . Therefore, the presence and intensity of UV radiation in the environment can significantly influence the action of this compound.
Biochemical Analysis
Biochemical Properties
2-(Morpholinomethyl)benzophenone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been shown to interact with cholinesterase enzymes, including acetylcholinesterase and butyrylcholinesterase . These interactions are primarily inhibitory, where this compound binds to the active sites of these enzymes, preventing the breakdown of acetylcholine and butyrylcholine. This inhibition can lead to increased levels of these neurotransmitters, affecting neural signaling and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it influences cell signaling pathways by modulating the activity of cholinesterase enzymes . This modulation can lead to altered neurotransmitter levels, impacting synaptic transmission and neural communication. Additionally, this compound has been observed to affect gene expression and cellular metabolism, potentially altering the expression of genes involved in neurotransmitter synthesis and degradation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of cholinesterase enzymes, inhibiting their activity . This inhibition is achieved through the formation of stable enzyme-inhibitor complexes, which prevent the enzymes from catalyzing the hydrolysis of acetylcholine and butyrylcholine. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term exposure to this compound in in vitro studies has shown sustained inhibition of cholinesterase activity, leading to prolonged increases in neurotransmitter levels. In in vivo studies, the compound’s effects on cellular function have been observed to persist over extended periods, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits cholinesterase activity without causing significant adverse effects . At higher doses, toxic effects such as neurotoxicity and hepatotoxicity have been observed. These toxic effects are likely due to excessive inhibition of cholinesterase enzymes, leading to an accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors. Threshold effects have been identified, where doses above a certain level result in pronounced toxic effects, highlighting the importance of careful dosage management in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions, primarily in the liver . Phase I reactions include oxidation and hydrolysis, catalyzed by cytochrome P450 enzymes, leading to the formation of more hydrophilic metabolites. These metabolites are further processed in phase II reactions, where they undergo conjugation with glucuronic acid or glutathione, facilitating their excretion from the body. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of various metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s uptake into cells and its subsequent distribution to various cellular compartments. The compound’s localization and accumulation within tissues are influenced by its binding affinity to transport proteins, which can affect its overall bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cholinesterase enzymes and other target proteins . Post-translational modifications, such as phosphorylation, may influence its subcellular distribution by directing it to specific compartments or organelles. These modifications can also affect the compound’s activity, enhancing or inhibiting its interactions with target biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholinomethyl)benzophenone typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of benzophenone, formaldehyde, and morpholine . The reaction is usually carried out under mild conditions, often in the presence of an acid catalyst.
Another method involves the Grignard reaction, where benzophenone is reacted with a morpholine-containing Grignard reagent . This reaction requires anhydrous conditions and is typically performed in an ether solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(Morpholinomethyl)benzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzophenone derivatives, while reduction can produce alcohols.
Scientific Research Applications
2-(Morpholinomethyl)benzophenone has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloro-2’-morpholinomethyl benzophenone: This compound has similar structural features but includes chlorine substituents, which may alter its chemical and biological properties.
Benzophenone: The parent compound without the morpholine ring, used widely in organic synthesis and as a UV stabilizer.
Uniqueness
2-(Morpholinomethyl)benzophenone is unique due to the presence of both the morpholine ring and the benzophenone structure. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
[2-(morpholin-4-ylmethyl)phenyl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-18(15-6-2-1-3-7-15)17-9-5-4-8-16(17)14-19-10-12-21-13-11-19/h1-9H,10-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGNDEVPFOAICT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70517352 | |
| Record name | {2-[(Morpholin-4-yl)methyl]phenyl}(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70517352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
736075-46-0 | |
| Record name | {2-[(Morpholin-4-yl)methyl]phenyl}(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70517352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,8-Dioxabicyclo[3.2.1]octan-3-one](/img/structure/B1355035.png)




![4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1355046.png)








